molecular formula C11H16FNO2S B14897327 4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide

Cat. No.: B14897327
M. Wt: 245.32 g/mol
InChI Key: HKYDFJUIBUTKES-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorine atom attached to the benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-2-butanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the substrate or by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other sulfonamides

Properties

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

IUPAC Name

4-fluoro-N-(2-methylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h5-8,13H,4H2,1-3H3

InChI Key

HKYDFJUIBUTKES-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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